molecular formula C8H15NO6S B14480365 4-Ethyl-4-methylpiperidine-2,6-dione;sulfuric acid CAS No. 64516-36-5

4-Ethyl-4-methylpiperidine-2,6-dione;sulfuric acid

Cat. No.: B14480365
CAS No.: 64516-36-5
M. Wt: 253.28 g/mol
InChI Key: GSIRELOLUYCBAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethyl-4-methylpiperidine-2,6-dione is a chemical compound with the molecular formula C8H13NO2. It is a piperidinedione derivative, characterized by the presence of both ethyl and methyl groups attached to the piperidine ring. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-4-methylpiperidine-2,6-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl acetoacetate with methylamine, followed by cyclization to form the piperidinedione ring. The reaction conditions often require a solvent such as ethanol and a catalyst to facilitate the cyclization process.

Industrial Production Methods

In industrial settings, the production of 4-Ethyl-4-methylpiperidine-2,6-dione may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4-methylpiperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the piperidinedione to piperidine derivatives.

    Substitution: The ethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce various piperidine derivatives.

Scientific Research Applications

4-Ethyl-4-methylpiperidine-2,6-dione has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethyl-4-methylpiperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-Methylpiperidine-2,6-dione: Lacks the ethyl group, resulting in different chemical and biological properties.

    4-Ethylpiperidine-2,6-dione: Lacks the methyl group, which may affect its reactivity and applications.

    Piperidine-2,6-dione: The parent compound without any substituents, used as a basic building block in chemical synthesis.

Uniqueness

4-Ethyl-4-methylpiperidine-2,6-dione is unique due to the presence of both ethyl and methyl groups, which confer specific steric and electronic properties. These properties can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

64516-36-5

Molecular Formula

C8H15NO6S

Molecular Weight

253.28 g/mol

IUPAC Name

4-ethyl-4-methylpiperidine-2,6-dione;sulfuric acid

InChI

InChI=1S/C8H13NO2.H2O4S/c1-3-8(2)4-6(10)9-7(11)5-8;1-5(2,3)4/h3-5H2,1-2H3,(H,9,10,11);(H2,1,2,3,4)

InChI Key

GSIRELOLUYCBAQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(CC(=O)NC(=O)C1)C.OS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.